Boc-S-benzyl-DL-homocysteine
Description
Contextualization of Homocysteine in Sulfur Amino Acid Metabolism
Homocysteine is a crucial, non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. mdpi.com Instead, it serves as a key intermediate in the metabolism of sulfur-containing amino acids. mdpi.comphysiology.org Its primary metabolic origin is from the essential amino acid methionine. mdpi.comnih.govscielo.br The metabolic pathway involves the conversion of methionine to S-adenosylmethionine (SAM), which is a universal methyl group donor for numerous biological reactions. nih.govscielo.br After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH), which is then cleaved to form homocysteine. nih.gov
Once formed, homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:
Remethylation: Homocysteine can be methylated to regenerate methionine. scielo.br This reaction is vital for maintaining the methionine pool and is dependent on cofactors like vitamin B12 and folate. nih.govscielo.br
Transsulfuration: Alternatively, homocysteine can enter the transsulfuration pathway, where it is irreversibly converted to cystathionine (B15957) and subsequently to cysteine. mdpi.comphysiology.org Cysteine is another important sulfur-containing amino acid used in protein synthesis and the production of the antioxidant glutathione. mdpi.comahajournals.org
The balance between these pathways is tightly regulated, and disruptions in homocysteine metabolism can lead to elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia. mdpi.comnih.gov This condition has been identified as a risk factor for various diseases. mdpi.comnih.govscielo.br
Overview of Homocysteine Derivatives in Contemporary Chemical Research
The unique chemical structure of homocysteine, particularly its thiol group, makes it a versatile platform for the synthesis of various derivatives for chemical and biomedical research. ontosight.aiahajournals.org Researchers have developed numerous homocysteine derivatives to probe biological processes, develop new therapeutic agents, and create novel biomaterials. ontosight.airesearchgate.net
Some notable areas of research involving homocysteine derivatives include:
Enzyme Inhibition: Modified homocysteine molecules have been designed to act as inhibitors of specific enzymes. For instance, S-alkylated derivatives of homocysteine have been synthesized and shown to be potent inhibitors of human betaine-homocysteine S-methyltransferase (BHMT), an enzyme involved in homocysteine metabolism. acs.org
Bioconjugation: Homocysteine thiolactone, a cyclic derivative of homocysteine, is often used to introduce thiol groups into other molecules, such as proteins. nih.govacs.org This allows for the conjugation of these molecules with other entities, a technique widely used in drug delivery and diagnostics. nih.gov
Antitumor Research: Certain N-substituted derivatives of homocysteine thiolactone have been investigated for their potential anticarcinogenic and antineoplastic activities. researchgate.net Palladium(II) pincer complexes derived from amides with S-modified homocysteine residues have also shown valuable cytotoxic properties against several human cancer cell lines. acs.org
Chiral Analysis: Derivatization of DL-homocysteine is employed in chiral metabolomics to separate and analyze its enantiomers, which can be important for understanding its roles in various pathological states. mdpi.com
These examples highlight the broad utility of homocysteine derivatives as tools in contemporary chemical and biological research. ontosight.airesearchgate.net
Significance of Boc-S-benzyl-DL-homocysteine as a Protected Amino Acid Derivative and Synthetic Intermediate
This compound is a specifically modified version of homocysteine designed for use in organic synthesis, particularly in the creation of complex peptides. chemimpex.com The "Boc" and "S-benzyl" components are protecting groups, which are temporary modifications that mask reactive functional groups on the homocysteine molecule. chemimpex.compeptide.com
Boc (tert-butyloxycarbonyl) Group: This group protects the amino group (-NH2) of homocysteine. chemimpex.comorganic-chemistry.org The Boc group is stable under many reaction conditions but can be easily removed with moderate acids, a process known as deprotection. peptide.comorganic-chemistry.org This allows for the selective unmasking of the amino group when it is needed for the next step in a synthesis, such as forming a peptide bond. peptide.com
S-benzyl Group: This group protects the thiol group (-SH) of the homocysteine side chain. chemimpex.com The thiol group is highly reactive and can undergo unwanted side reactions during synthesis. The benzyl (B1604629) group prevents this and is typically removed under stronger acidic conditions than the Boc group, or through other methods like hydrogenolysis. researchgate.net
The use of these two protecting groups makes this compound a valuable building block in solid-phase peptide synthesis (SPPS). chemimpex.comgoogle.com In this technique, amino acids are sequentially added to a growing peptide chain that is attached to a solid support. peptide.com The Boc protecting group on the incoming amino acid prevents it from reacting with itself, while the protected side chains of all amino acids in the chain prevent unwanted branching or other side reactions. peptide.com The differential stability of the Boc and benzyl groups allows for a controlled, stepwise synthesis of peptides containing homocysteine or its derivatives. peptide.com This controlled synthesis is crucial for producing peptides with specific sequences and functions for research and therapeutic applications. chemimpex.comresearchgate.net
| Property | Value |
| CAS Number | 1290053-06-3 chemical-suppliers.euchemscene.com |
| Molecular Formula | C16H23NO4S chemimpex.comchemscene.comscbt.com |
| Molecular Weight | 325.42 g/mol chemscene.comscbt.com |
| Purity | ≥ 98% chemimpex.comchemscene.com |
| Synonyms | This compound, Boc-DL-HomoCys(Bzl)-OH chemimpex.comchemscene.comscbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRILZGPVJXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Boc S Benzyl Dl Homocysteine
Reactions Involving the Thiol-Protected Sulfur Atom
The S-benzyl group is a commonly employed thiol protecting group in peptide chemistry due to its stability under a range of conditions. google.com However, its removal is a key reaction for the subsequent functionalization of the sulfur atom.
Deprotection of the S-benzyl Group:
The cleavage of the S-benzyl ether is typically achieved under strong acidic conditions or through hydrogenolysis.
Acidolysis: Strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required to remove benzyl-based protecting groups. peptide.com These conditions are significantly harsher than the moderate acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used to remove the N-Boc group, which allows for a degree of selective deprotection in synthetic strategies. peptide.com The mechanism of removal by strong acids involves either an SN2-type displacement or an SN1-type process, depending on the specific acid system and scavengers used. acs.org For instance, in a TFMSA-TFA-dimethyl sulfide (B99878) system, the reaction proceeds through a series of sulfonium (B1226848) ion intermediates. acs.org
Hydrogenolysis: Catalytic hydrogenation is another effective method for S-benzyl deprotection. jk-sci.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene (B1204751) or triethylsilane. jk-sci.comnih.gov The process involves the oxidative addition of the benzyl (B1604629) ether to the palladium(0) catalyst, followed by hydrogenolysis to release the free thiol and toluene. jk-sci.com This method is generally considered mild and is compatible with many other functional groups. nih.gov
Reductive Cleavage with Sodium in Liquid Ammonia: A classic method for cleaving S-benzyl groups is the use of sodium in liquid ammonia. google.com This powerful reducing system effectively removes the benzyl group to yield the free thiol.
Reactions of the Deprotected Thiol:
Once the S-benzyl group is removed, the resulting free thiol of the homocysteine residue is a potent nucleophile and can participate in a variety of reactions.
Disulfide Bond Formation: The thiol can be oxidized to form a disulfide bond, either with another homocysteine residue to form a homodimer or with a cysteine residue to create a mixed disulfide. This is a crucial reaction in the formation of cyclic peptides and in protein folding.
Alkylation: The thiol can be alkylated with various electrophiles, allowing for the introduction of a wide range of functional groups at the sulfur atom. acs.org This is a key strategy for creating S-modified homocysteine derivatives with tailored properties. acs.org For example, reaction with alkyl halides can introduce new alkyl, allyl, or methoxycarbonylmethyl substituents. acs.org
Michael Addition: As a soft nucleophile, the thiol can readily undergo Michael addition to α,β-unsaturated carbonyl compounds. nih.gov This reaction is fundamental in the design of covalent inhibitors and for bioconjugation strategies.
Stereochemical Considerations in Chemical Transformations of the Compound
While the starting material is a DL-racemic mixture, the stereochemistry at the α-carbon is a critical factor in many of its chemical transformations, particularly in the context of synthesizing stereochemically defined peptides and other chiral molecules.
The presence of the chiral center at the α-carbon means that reactions involving this center or adjacent groups can be subject to stereochemical control or can lead to changes in stereochemistry. For example, during peptide coupling reactions, the activation of the carboxylic acid group can sometimes lead to epimerization (racemization) at the α-carbon, especially if harsh activating agents or prolonged reaction times are used. ug.edu.pl The choice of coupling reagents and reaction conditions is therefore crucial to maintain the stereochemical integrity of the amino acid residue. ug.edu.pl
In transformations that lead to cyclization, such as the formation of β-sultams, the stereochemistry of the starting material can direct the stereochemical outcome of the cyclization reaction. researchgate.net The relative stereochemistry of the substituents on the newly formed ring is often controlled by the stereochemistry of the α-carbon of the original homocysteine derivative. researchgate.net
Intramolecular Cyclization Pathways and Derivative Formation (e.g., Thiolactone)
A key aspect of the reactivity of homocysteine and its derivatives is the propensity for intramolecular cyclization to form homocysteine thiolactone. researchgate.netnih.gov This five-membered ring is a stable thioester that can be formed under acidic conditions. nih.gov
The formation of homocysteine thiolactone from Boc-S-benzyl-DL-homocysteine typically requires the removal of both the Boc and S-benzyl protecting groups. Under acidic conditions, the deprotected homocysteine can readily cyclize. nih.govgoogle.com The driving force for this reaction is the formation of the thermodynamically stable five-membered ring. nih.gov
Homocysteine thiolactone is itself a reactive species. The thioester bond is susceptible to nucleophilic attack, particularly by amines. nih.govub.edu This reactivity has been explored in the context of peptide synthesis, where the thiolactone can be opened by an amino acid or peptide to form a new amide bond, with the concomitant release of a free thiol group. nih.gov This process is a key step in some native chemical ligation and thia-zip cyclization strategies. researchgate.net
Computational studies on the aminolysis of N-acetyl-DL-homocysteine thiolactone have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being favored. acs.org The reaction is often assisted by either an amine or the product thiol, which act as proton transfer agents to lower the activation energy of the reaction. acs.org
| Reactant | Product | Conditions |
| This compound | DL-Homocysteine Thiolactone Hydrochloride | 1. Deprotection (e.g., strong acid) 2. Acidic workup/concentration google.com |
| N-acetyl-DL-homocysteine thiolactone | N-acetyl-homocysteinyl-n-butylamine | n-butylamine in THF or CHCl3 acs.org |
| Homocysteine thiolactone | N-homocysteinylated proteins | Reaction with lysine (B10760008) residues of proteins researchgate.net |
Reactivity with Other Protecting Groups and Functional Moieties
The chemical transformations of this compound are often carried out in the presence of other protecting groups and functional moieties, especially in the context of multi-step peptide synthesis. researchgate.net The compatibility of the Boc and S-benzyl groups with other protecting groups is a crucial consideration in designing synthetic strategies.
The Boc group is acid-labile and is typically removed with acids like TFA. peptide.comorganic-chemistry.org It is stable to basic conditions, catalytic hydrogenation, and nucleophiles, making it orthogonal to protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. arkat-usa.orgmasterorganicchemistry.com
The S-benzyl group is stable to the acidic conditions used for Boc removal (TFA), but is cleaved by stronger acids like HF or TFMSA, or by hydrogenolysis. peptide.comuwindsor.ca This difference in lability allows for the selective removal of the Boc group in the presence of the S-benzyl group. peptide.com However, the S-benzyl group is not orthogonal to other benzyl-based protecting groups (e.g., benzyl esters), as they are often removed under similar hydrogenolytic or strong acid conditions. researchgate.net
Table of Protecting Group Compatibility
| Protecting Group on this compound | Reagent/Condition | Effect on Protecting Group | Other Compatible/Incompatible Groups |
| N-Boc | Trifluoroacetic Acid (TFA) | Cleaved peptide.com | S-benzyl is stable. peptide.com Fmoc is stable. masterorganicchemistry.com Cbz is stable. masterorganicchemistry.com |
| Piperidine | Stable masterorganicchemistry.com | Fmoc is cleaved. masterorganicchemistry.com | |
| H₂/Pd/C | Stable masterorganicchemistry.com | S-benzyl is cleaved. jk-sci.com Cbz is cleaved. masterorganicchemistry.com | |
| S-benzyl | Trifluoroacetic Acid (TFA) | Stable peptide.com | N-Boc is cleaved. peptide.com |
| HF or TFMSA | Cleaved peptide.com | N-Boc is cleaved. peptide.com | |
| H₂/Pd/C | Cleaved jk-sci.com | N-Boc is stable. masterorganicchemistry.com Cbz is cleaved. masterorganicchemistry.com | |
| Na/liq. NH₃ | Cleaved google.com | N-Boc may be cleaved. |
The presence of other reactive functional groups within a peptide sequence, such as the hydroxyl groups of serine and threonine or the indole (B1671886) ring of tryptophan, must also be considered. During the acid-catalyzed deprotection of the Boc group, the resulting tert-butyl cation can potentially alkylate nucleophilic side chains like tryptophan and methionine. peptide.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or dithioethane (DTE), is often necessary to prevent these side reactions. peptide.com Similarly, during the removal of the S-benzyl group with strong acids, scavengers are also employed to prevent side reactions. acs.org
Applications in Advanced Organic Synthesis and Chemical Biology
Role as a Building Block in Peptide Synthesis
Boc-S-benzyl-DL-homocysteine is a key component in the synthesis of peptides, especially those containing sulfur moieties which are often crucial for biological activity. chemimpex.comresearchgate.net The incorporation of homocysteine into a peptide sequence, as opposed to its proteinogenic analogue methionine, can introduce unique structural and functional properties. The Boc-protected form is particularly well-suited for controlled, stepwise peptide elongation. researchgate.netresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Applications
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and established method in solid-phase peptide synthesis (SPPS). chempep.com In this approach, this compound can be readily incorporated into a growing peptide chain anchored to a solid support, such as a Merrifield or PAM resin. peptide.comspbu.rucore.ac.uk
The synthesis cycle involves the following key steps:
Attachment : The C-terminal amino acid is covalently linked to the solid support. rsc.org
Deprotection : The acid-labile Boc group of the resin-bound amino acid is removed, typically with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the free α-amino group. nih.govpeptide.com
Neutralization : The resulting ammonium (B1175870) salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). nih.gov
Coupling : The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amino group of the resin-bound peptide.
Repetition : These deprotection and coupling steps are repeated sequentially to assemble the desired peptide chain.
Liquid-Phase Peptide Synthesis Applications
This compound is also a valuable building block in liquid-phase (or solution-phase) peptide synthesis. This method, while often more labor-intensive due to the need for purification of intermediates after each step, remains important for large-scale synthesis and for peptides that are challenging to assemble on a solid phase. researchgate.net
In one notable application, N-benzyloxycarbonyl S-benzyl homocysteine peptide benzyl (B1604629) esters were used as precursors in the solution-phase synthesis of Met-enkephalin, a neuropeptide. researchgate.net The synthesis involved a fragment condensation approach, where smaller peptide fragments were coupled in solution. researchgate.net The benzyl protecting groups on the side chain and C-terminus can be removed via catalytic transfer hydrogenation, a method that offers an alternative to the strong acids used in Boc-SPPS. researchgate.net More recent developments include tag-assisted liquid-phase peptide synthesis, which aims to simplify purification by attaching a hydrophobic tag to the growing peptide chain, facilitating its separation from reaction byproducts. mdpi.com
Design and Synthesis of Enzyme Inhibitors and Biological Modulators
The structural similarity of homocysteine to the natural amino acid methionine allows its derivatives to act as mimics of natural substrates, making them attractive candidates for the design of enzyme inhibitors and biological modulators. researchgate.net this compound serves as a versatile starting material for creating these targeted molecules. researchgate.net
S-Alkylated Homocysteine Derivatives as Betaine-Homocysteine S-Methyltransferase (BHMT) Inhibitors
Betaine-homocysteine S-methyltransferase (BHMT) is a key enzyme in the metabolism of homocysteine. diva-portal.org Elevated levels of homocysteine are linked to various diseases, making BHMT an important therapeutic target. Researchers have synthesized and characterized a series of S-alkylated homocysteine derivatives as potent inhibitors of human BHMT.
These inhibitors were designed based on the structure of homocysteine. The synthesis of these compounds often starts with a protected form of homocysteine, which is then alkylated at the sulfur atom. The studies revealed that the BHMT enzyme is highly sensitive to the structure of the substituent on the sulfur atom of the homocysteine scaffold. The most potent inhibitors were found to be S-carboxyalkyl derivatives.
| Compound Name | Inhibition Potency (IC₅₀) | Target Enzyme | Reference |
| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | ~12 nM (Kᵢapp) | Human Recombinant BHMT | |
| (R,S)-6-(3-amino-3-carboxy-propylsulfanyl)-hexanoic acid | Nanomolar range | Human Recombinant BHMT | |
| (R,S)-2-amino-4-(2-carboxymethylsulfanyl-ethylsulfanyl)-butyric acid | Nanomolar range | Human Recombinant BHMT |
These compounds are among the most potent BHMT inhibitors reported to date. The derivative S-(δ-carboxylbutyl)-dl-homocysteine, when injected into mice, produced a significant, albeit transient, reduction in liver BHMT activity and a corresponding increase in plasma homocysteine levels, demonstrating in vivo efficacy.
Noncanonical S-Adenosylhomocysteine (SAH) Mimics for Protein Arginine Methyltransferase (PRMT) Inhibition
Protein arginine methyltransferases (PRMTs) are another class of enzymes involved in critical cellular processes, and their dysregulation is linked to diseases like cancer. rsc.org These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. SAH itself is a natural inhibitor of these enzymes. This has inspired the design of SAH analogues as potent and selective PRMT inhibitors.
The synthesis of many SAH analogues begins with a protected homocysteine derivative, such as S-benzyl-L-homocysteine, which is condensed with a modified adenosine (B11128) component. Recent research has focused on creating noncanonical mimics of the homocysteine portion of SAH to improve potency and selectivity. rsc.org
In a significant study, researchers developed a novel SAH surrogate, YD1113, by replacing the typical α-amino carboxylate group of the homocysteine moiety with a benzyl urea (B33335) group. rsc.org This noncanonical mimic was found to induce a unique hydrophobic binding pocket in PRMT3 and PRMT4, providing a structural basis for its selectivity. rsc.org
| Inhibitor | Target(s) | Key Structural Feature | Finding | Reference |
| YD1113 | PRMT3/4/5 | Benzyl urea as a noncanonical homocysteine mimic | Induces a unique hydrophobic binding pocket in PRMT3/4, enhancing selectivity. | rsc.org |
| YD1290 | Type I PRMTs | "T-shaped" bisubstrate inhibitor incorporating YD1113 | Engages both SAM and substrate binding pockets, exhibiting potent and selective inhibition (IC₅₀ < 5 nM). | rsc.org |
This structure-based design approach, which modifies the homocysteine part of the inhibitor, demonstrates the versatility of homocysteine derivatives in creating highly specific biological modulators. rsc.org
Functionalization for Protein Engineering and Chemical Modification
Incorporating homocysteine into proteins or modifying existing proteins with homocysteine derivatives opens up avenues for protein engineering and chemical modification. This compound can serve as a precursor for these applications, which aim to enhance protein stability, introduce new functionalities, or attach labels and therapeutic agents. researchgate.net
A powerful strategy for protein modification involves a process called N-homocysteinylation. This chemical modification occurs when homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, reacts with the ε-amino group of lysine (B10760008) residues on a protein's surface. This reaction is significant because it introduces a new, free thiol (-SH) group into the protein structure.
The process can be summarized as:
Protein + Homocysteine Thiolactone (HTL) → N-Homocysteinylated Protein (Protein-Hcy)
The newly introduced thiol group is a versatile chemical handle. It is more nucleophilic than most other functional groups in a protein and can be selectively targeted for further modification, a concept known as "click chemistry". chemimpex.com For instance, researchers have used this method to functionalize human serum albumin (HSA). After N-homocysteinylation, the new thiol group was labeled with a nitroxide spin reagent, and the amino group of the homocysteine handle was used to attach the anticancer drug tamoxifen. chemimpex.com This created a multifunctional theranostic agent capable of both imaging and therapy. chemimpex.com
This approach allows for the site-specific introduction of functionalities that are not present in the native protein, effectively engineering the protein for new purposes. While this method uses HTL directly, the synthesis and study of homocysteine derivatives like this compound are integral to understanding and developing such chemical biology tools. researchgate.net
Incorporation of Fluorinated Analogs into Peptide Sequences
The strategic incorporation of fluorinated amino acids into peptide sequences represents a powerful tool in advanced organic synthesis and chemical biology. This approach allows for the fine-tuning of peptide properties, including metabolic stability, conformational preferences, and binding affinities, without introducing significant steric bulk. The unique physicochemical characteristics of fluorine, such as its high electronegativity and the ability of fluorinated groups to act as bioisosteres of other functional groups, make fluorinated analogs of natural amino acids highly valuable building blocks. mdpi.com
The synthesis of peptides containing fluorinated analogs of homocysteine, such as those derived from this compound, follows the general principles of solid-phase peptide synthesis (SPPS). bachem.comscispace.com Both tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies can be employed for the synthesis of such peptides. bachem.comacademie-sciences.fr However, the incorporation of fluorinated amino acids can sometimes present challenges, such as the potential for deactivation of the amino group due to the strong electron-withdrawing effect of fluorine, which may necessitate optimization of coupling conditions. mdpi.com
Detailed Research Findings
Research into the incorporation of fluorinated amino acid analogs has demonstrated several key findings that are applicable to fluorinated derivatives of this compound. For instance, studies on the incorporation of S-trifluoromethylcysteine (TfmCys), a fluorinated analog of cysteine, have shown that Boc-protected TfmCys can be successfully incorporated into peptide sequences using standard liquid or solid-phase synthesis methodologies. researchgate.net The benzyl protecting group on such fluorinated amino acids can typically be removed via hydrogenolysis, a method that is compatible with many peptide synthesis protocols. researchgate.net
Furthermore, the introduction of fluorine into the side chain of an amino acid can significantly impact the resulting peptide's hydrophobicity and conformational behavior. researchgate.netchemrxiv.org For example, the replacement of hydrogen atoms with fluorine atoms generally increases the hydrophobicity of the amino acid side chain. This "fluorous effect" can influence peptide folding and stability. chemrxiv.org Research on peptides containing fluorinated amino acids has shown that these modifications can lead to altered secondary structures, such as the stabilization or destabilization of α-helices and β-sheets. researchgate.net
While direct research on peptides containing fluorinated S-benzyl-homocysteine is limited, studies on analogous compounds provide valuable insights. For example, the synthesis of β,β-difluoro-substituted L-homocysteine has been reported, providing a potential precursor for peptide synthesis. mdpi.com The incorporation of such an analog into a peptide would be expected to locally alter the electronic environment and steric profile of the side chain, potentially influencing interactions with biological targets.
The table below summarizes the expected impact of incorporating a hypothetical fluorinated analog of S-benzyl-homocysteine, "S-(fluorobenzyl)-homocysteine," into a model peptide sequence, based on established findings for other fluorinated amino acids.
| Property | Peptide with S-benzyl-homocysteine | Peptide with S-(fluorobenzyl)-homocysteine (Expected) | Rationale based on Analogous Studies |
|---|---|---|---|
| Hydrophobicity (RP-HPLC Retention Time) | Lower | Higher | Fluorination generally increases hydrophobicity. chemrxiv.org |
| Secondary Structure (e.g., α-helicity) | Baseline | Potentially altered (stabilized or destabilized) | Fluorine substitution can influence peptide backbone conformation. researchgate.net |
| Proteolytic Stability | Standard | Potentially increased | Fluorination can sterically hinder enzyme access. |
| Binding Affinity to a Target Protein | Baseline | Potentially altered | Changes in hydrophobicity and conformation can affect binding interactions. |
The use of ¹⁹F NMR spectroscopy is a powerful technique for studying the environment and dynamics of fluorinated residues within a peptide. beilstein-journals.orgnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about peptide conformation, folding, and interactions with other molecules. beilstein-journals.org
The following table illustrates the type of data that could be obtained from ¹⁹F NMR studies of a peptide containing a fluorinated S-benzyl-homocysteine analog.
| Experimental Condition | Observed ¹⁹F NMR Signal | Interpretation |
|---|---|---|
| Peptide in aqueous buffer | Single sharp resonance | Indicates a relatively unstructured and solvent-exposed side chain. |
| Peptide bound to a target protein | Shift in resonance and/or line broadening | Suggests a change in the local environment of the fluorinated side chain upon binding, indicating its involvement in the interaction. |
| Peptide in a membrane-mimetic environment | Significant change in chemical shift | Indicates insertion of the fluorinated side chain into the hydrophobic core of the membrane. |
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information about the atomic and molecular structure of Boc-S-benzyl-DL-homocysteine by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mdpi.comresearchgate.net
In ¹H NMR, the protons of the tert-butyloxycarbonyl (Boc) protecting group typically appear as a characteristic singlet in the upfield region, while the aromatic protons of the benzyl (B1604629) group produce signals in the downfield aromatic region. The protons of the homocysteine backbone (α-CH, β-CH₂, and γ-CH₂) exhibit distinct multiplets whose chemical shifts and coupling patterns confirm their connectivity.
Similarly, ¹³C NMR spectroscopy shows unique resonances for each carbon atom, from the carbonyl carbons of the Boc group and the carboxylic acid to the distinct carbons of the benzyl and homocysteine moieties. nih.gov The presence and chemical shifts of these signals collectively provide a definitive fingerprint of the compound's structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Data are illustrative and based on analyses of structurally similar compounds. Actual chemical shifts (δ) in ppm can vary based on the solvent and instrument.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc Group, -C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.3 (3C) |
| Boc Group, -C (CH₃)₃ | N/A | ~80.0 |
| Boc Group, -C=O | N/A | ~155.5 |
| Benzyl Group, Ar-CH₂ | ~3.70 (singlet, 2H) | ~36.0 |
| Benzyl Group, Aromatic C-H | ~7.25-7.40 (multiplet, 5H) | ~127.0 - 129.0 |
| Benzyl Group, Quaternary Ar-C | N/A | ~138.0 |
| Homocysteine, α-CH | ~4.40 (multiplet, 1H) | ~53.0 |
| Homocysteine, β-CH₂ | ~2.10 (multiplet, 2H) | ~31.0 |
| Homocysteine, γ-CH₂ | ~2.60 (triplet, 2H) | ~32.5 |
| Homocysteine, -COOH | ~12.5 (broad singlet, 1H) | ~174.0 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. otsuka.co.jp
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental formula of this compound. Unlike standard MS, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can measure mass to several decimal places. innovareacademics.inresearchgate.net This high precision allows for the calculation of a single, unique elemental formula that matches the experimental mass. For this compound (C₁₆H₂₃NO₄S), HRMS would verify its exact theoretical mass, distinguishing it from other compounds with the same nominal mass. researchgate.netscbt.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile and polar molecules like protected amino acids. nih.gov ESI-MS generates gaseous ions from a solution with minimal fragmentation, typically showing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.govamericanpharmaceuticalreview.com However, the Boc protecting group is known to be labile under certain ESI conditions and can fragment in the ion source. researchgate.net This can lead to the observation of a prominent ion corresponding to the loss of the Boc group or isobutylene, which can complicate spectral interpretation. Analysts can mitigate this fragmentation by using "softer" ionization conditions, such as lowering the cone voltage. researchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often paired with a Time-of-Flight (TOF) analyzer. While direct MALDI-MS studies on this compound in cellular environments are not extensively documented, the methodology has been successfully applied to the quantitative analysis of related endogenous thiols, such as cysteine and homocysteine, in cell lysates. acs.orgnih.govacs.org In these studies, analytes are often derivatized to enhance ionization efficiency before being co-crystallized with a matrix and analyzed. nih.gov This precedent suggests that MALDI-MS is a viable and powerful technique for future cell-based research involving this compound or its metabolites, especially given its ability to analyze complex mixtures with high sensitivity. researchgate.netacs.org
Mass Spectrometry (MS) Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method employed. nih.gov
A significant challenge in the analysis of this compound is the separation of its D- and L-enantiomers, as it is synthesized and sold as a racemic mixture. a2bchem.com Chiral chromatography is necessary to resolve these stereoisomers. This can be accomplished through two primary strategies:
Indirect Method : The racemic mixture is reacted with a chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a reversed-phase C18 column). mdpi.com
Direct Method : The enantiomers are separated directly on a Chiral Stationary Phase (CSP). CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times. mdpi.comresearchgate.net Various CSPs, including those based on cyclodextrins, proteins, or zwitterionic ion exchangers, have proven effective for separating amino acid enantiomers. researchgate.netscispace.com
Table 2: Typical HPLC System Parameters for the Analysis of this compound
| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis (Direct Method) |
| Column | Reversed-Phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Chiral Stationary Phase (e.g., Chiralpak® ZWIX(+)) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Isocratic mixture (e.g., Methanol/Acetonitrile/Water with Formic Acid and Ammonium (B1175870) Formate) researchgate.net |
| Flow Rate | ~1.0 mL/min | ~0.5 - 1.0 mL/min |
| Detection | UV at ~210-220 nm and 254 nm | UV or Mass Spectrometry (LC-MS) |
| Purpose | Assess chemical purity | Separate and quantify D- and L-enantiomers |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the analysis of thiols, including homocysteine derivatives. diva-portal.orgmeasurlabs.com The high sensitivity and selectivity of fluorescence detection make it particularly suitable for quantifying trace amounts of these compounds in complex biological matrices. nih.govnih.govbiochemia-medica.com
Since most thiols, including this compound, are not natively fluorescent, a pre-column or post-column derivatization step is required. diva-portal.orgrsc.org This involves reacting the thiol group with a fluorogenic reagent to produce a highly fluorescent derivative that can be easily detected. The choice of derivatization reagent and the optimization of reaction conditions, such as pH and reagent concentration, are critical for achieving maximum fluorescence intensity and, consequently, high sensitivity. figshare.com
Several fluorogenic reagents have been successfully employed for the derivatization of thiols. Monobromobimane (B13751) is one such reagent that specifically reacts with thiols to form fluorescent adducts, enabling their separation and quantification by HPLC. nih.govnih.gov Another class of reagents, halogenobenzofurazans like 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), react selectively with thiols to yield fluorescent derivatives, while the reagents themselves and their by-products are non-fluorescent. rsc.org The use of SBD-F has been shown to be effective for the simultaneous analysis of multiple thiols. researchgate.net
The separation of these fluorescent derivatives is typically achieved using reversed-phase HPLC. diva-portal.org The choice of the stationary phase, such as a C18 column, and the mobile phase composition are optimized to achieve baseline separation of the target analytes from other components in the sample matrix. semanticscholar.org The fluorescence detector is set to the specific excitation and emission wavelengths of the derivative to ensure selective and sensitive detection. diva-portal.org For instance, derivatives of homocysteine with certain reagents can be detected with limits as low as the femtomole level. nih.gov
Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of a wide array of biomolecules, including amino acids and their derivatives like this compound. chromatographyonline.com This chromatographic mode separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C8 or C18 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. nih.govchemmethod.com
For the analysis of amino acids, which are often polar, pre-column derivatization is a common strategy to increase their hydrophobicity and improve their retention and separation on the RP column. springernature.comresearchgate.net Reagents such as phenylisothiocyanate (PITC) react with the amino group of amino acids to form phenylthiocarbamyl (PTC) derivatives. nih.govresearchgate.net These derivatives are more hydrophobic and can be readily separated by RP-HPLC and detected by UV absorbance. nih.gov This approach offers the advantage of converting all amino acids, including secondary amines like proline, into stable derivatives suitable for analysis. nih.gov
The gradient elution technique is frequently employed in RP-HPLC to effectively separate complex mixtures of derivatized amino acids. researchgate.net This involves gradually increasing the concentration of the organic solvent in the mobile phase, which allows for the sequential elution of compounds with increasing hydrophobicity. The selection of the appropriate gradient profile, flow rate, and column temperature is crucial for achieving optimal resolution and analysis time. chemmethod.comresearchgate.net
RP-HPLC methods are valued for their versatility, robustness, and the ability to be coupled with various detectors, making them a powerful tool for the qualitative and quantitative analysis of this compound and other related compounds in diverse samples. chemmethod.com
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolite Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a premier analytical platform for metabolite profiling, offering unparalleled speed, resolution, and sensitivity. nih.govd-nb.inforesearchgate.net This technique is exceptionally well-suited for the analysis of complex biological samples to identify and quantify a wide range of metabolites, including amino acids and their derivatives. nih.govmdpi.comresearchgate.net
UHPLC systems utilize columns packed with sub-2 µm particles, which allows for separations at higher pressures and flow rates compared to conventional HPLC. d-nb.info This results in significantly shorter analysis times, often under 15 minutes per sample, without compromising chromatographic resolution. nih.gov The enhanced peak capacity of UHPLC is particularly advantageous for resolving the numerous components present in a metabolomic sample. researchgate.net
The coupling of UHPLC with tandem mass spectrometry (MS/MS) provides a highly selective and sensitive detection method. researchgate.netscience.gov After separation by the UHPLC column, the analytes are ionized, and the mass spectrometer measures their mass-to-charge ratio (m/z). In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex matrices. nih.gov
For the analysis of metabolites like homocysteine, derivatization may be employed to improve chromatographic retention and ionization efficiency. nih.gov The development of a robust UHPLC-MS/MS method involves optimizing various parameters, including the choice of chromatographic column and mobile phase, as well as the mass spectrometer settings for ionization and fragmentation. nih.govnih.gov The validated method can then be applied to high-throughput metabolite profiling studies, providing valuable insights into metabolic pathways and the effects of various factors on the metabolome. nih.govbiorxiv.org
Table 1: Comparison of Analytical Methodologies
| Methodology | Principle | Key Advantages | Common Applications |
|---|---|---|---|
| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives. measurlabs.com | High sensitivity and selectivity. nih.gov | Quantification of trace thiols in biological fluids. nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase. chromatographyonline.com | Versatility, robustness, suitable for a wide range of analytes. chemmethod.com | Analysis of amino acid derivatives. nih.govspringernature.com |
| UHPLC-MS/MS | High-resolution separation by UHPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. researchgate.netresearchgate.net | Fast analysis times, high throughput, excellent sensitivity and specificity. nih.govd-nb.info | Comprehensive metabolite profiling in complex biological samples. nih.govbiorxiv.org |
Derivatization Strategies for Enhanced Detection and Chiral Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique. who.int In the context of analyzing compounds like this compound, derivatization plays a crucial role in enhancing detection sensitivity and enabling the separation of enantiomers.
Thiol-Specific Fluorogenic Reagents
Due to the inherent lack of fluorescence in many thiol compounds, the use of thiol-specific fluorogenic reagents is a common and effective strategy to enable highly sensitive detection by fluorescence-based methods. diva-portal.org These reagents selectively react with the sulfhydryl (-SH) group of thiols to form stable, highly fluorescent derivatives. rsc.org
A variety of such reagents have been developed and utilized. Halogenobenzofurazan reagents, such as 4-(N-acetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (AcABD-F) and ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), are particularly noteworthy. rsc.orgnih.gov These reagents themselves are non-fluorescent, which minimizes background interference and enhances the signal-to-noise ratio upon reaction with thiols. rsc.org The derivatization reaction is typically carried out under controlled conditions of temperature and pH to ensure complete and rapid conversion to the fluorescent product. nih.gov For example, reaction with AcABD-F can be completed within 10 minutes at 60°C. nih.gov
Other reagents, such as monobromobimane and o-phthalaldehyde (B127526) (OPA) used in conjunction with a nucleophile, have also been widely employed for the derivatization of thiols for HPLC analysis with fluorescence detection. nih.govnih.govfigshare.com The choice of reagent can be tailored to the specific analytical requirements, such as desired sensitivity and compatibility with the sample matrix. The resulting fluorescent derivatives can often be detected at very low concentrations, with detection limits for homocysteine derivatives reaching the femtomole level. nih.gov
Computational and Theoretical Studies in Homocysteine Derivative Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). youtube.com This method is crucial for understanding the interactions of homocysteine derivatives with their target proteins. For instance, in the study of enzyme inhibitors, docking can reveal how a molecule like an S-adenosyl-L-homocysteine (SAH) analogue fits into the active site. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. youtube.com
Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the protein-ligand complex over time. This provides a more dynamic and realistic view of the binding event, assessing the stability of the predicted interactions and revealing conformational changes in both the ligand and the protein that may occur upon binding. For homocysteine derivatives, which can possess significant conformational lability due to their flexible backbone, MD simulations are particularly valuable. acs.org
Research into inhibitors of methyltransferases, such as Enhancer of Zeste Homologue 2 (EZH2), often involves these techniques. nih.gov Inhibitors are designed to mimic the cofactor product S-adenosyl-L-homocysteine (SAH), and docking studies can predict how modifications to the homocysteine moiety will affect binding. nih.gov These simulations can identify key interactions, such as π-π stacking with tyrosine residues or ionic interactions with acidic residues like aspartate, that are critical for potent inhibition. nih.gov
Table 1: Example Parameters in a Molecular Docking Study of a Homocysteine Derivative
| Parameter | Description | Example from Research Context |
| Target Protein | The biological macromolecule whose activity is to be modulated. | Enhancer of Zeste Homologue 2 (EZH2) nih.gov |
| Ligand | The small molecule (e.g., a homocysteine derivative) being tested. | Pyridone-based inhibitor designed to mimic the homocysteine part of SAH. nih.gov |
| Docking Software | The computational program used to perform the simulation. | Examples include AutoDock, GOLD, or Schrödinger Suite. |
| Binding Score | A numerical value (e.g., in kcal/mol) that estimates binding affinity. | Lower scores typically indicate more favorable binding. |
| Key Residues | Amino acids in the active site that form critical interactions. | Y111, Y661 (π-π stacking); D237 (ionic interaction). nih.gov |
| Interaction Type | The nature of the chemical bonds/forces stabilizing the complex. | Hydrogen bonds, van der Waals contacts, π-π stacking, ionic bonds. nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational approaches have revolutionized SAR by allowing for the in silico design and evaluation of new molecular analogues. Instead of synthesizing every potential compound, researchers can first computationally screen a library of virtual derivatives to prioritize the most promising candidates for synthesis and biological testing. acs.org
For homocysteine derivatives used as enzyme inhibitors, computational SAR can guide modifications to different parts of the molecule. nih.govacs.org For example, in the development of inhibitors for protein arginine methyltransferases (PRMTs), initial compounds may bind at the S-adenosyl-L-methionine (SAM) cofactor site. acs.org Computational models can then suggest modifications to the homocysteine portion or its appended groups to improve occupancy of adjacent binding pockets, thereby increasing potency and selectivity. acs.orgacs.org These studies often correlate calculated properties, such as binding energy or electrostatic potential, with experimentally measured activities like the half-maximal inhibitory concentration (IC₅₀). acs.org
This iterative process of computational prediction followed by experimental validation accelerates the optimization of lead compounds. For instance, if a computational model predicts that adding a specific chemical group will form a new hydrogen bond with the target protein, this hypothesis can be tested synthetically. acs.org
Table 2: Illustrative SAR Data for a Hypothetical Homocysteine-Based Inhibitor Series
| Compound ID | Modification on Homocysteine Moiety | IC₅₀ (nM) | Computational Rationale |
| Parent-01 | S-benzyl group | 150 | Baseline π-π interaction with active site tyrosine. |
| Analog-02 | S-(4-chlorobenzyl) group | 75 | Added chloro group enhances interaction in a hydrophobic sub-pocket. |
| Analog-03 | S-allyl group | 300 | Loss of aromatic ring weakens π-π stacking interactions. acs.org |
| Analog-04 | N-terminal methylation | 95 | Improved van der Waals contacts without disrupting key H-bonds. acs.org |
| Analog-05 | Carboxyl to amide | 500 | Loss of critical ionic interaction with a lysine (B10760008)/arginine residue. |
Prediction of Binding Modes and Conformational Analysis
Beyond simply predicting if a molecule will bind, computational methods can predict how it binds (its binding mode) and what shape it adopts (its conformation). The functional activity of a homocysteine derivative is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to its biological target. researchgate.net
Conformational analysis involves exploring the potential shapes a molecule can adopt by rotating its single bonds. Homocysteine derivatives, with their longer side chains compared to cysteine, can exhibit greater conformational flexibility. acs.org Computational techniques can identify low-energy, stable conformers that are most likely to be biologically relevant. For peptides incorporating homocysteine, these studies can predict how the residue influences secondary structures like β-turns or helices. researchgate.net
The prediction of binding modes is a direct output of molecular docking studies. These models show the precise orientation of the ligand in the binding site and detail the network of interactions holding it in place. nih.gov For example, computational studies on EZH2 inhibitors revealed that the pyridone part of the inhibitor molecule mimics the homocysteine portion of the natural cofactor SAH, occupying the same region of the binding site. nih.gov Superimposing the docked inhibitor onto the crystal structure of SAH bound to the enzyme can validate this prediction and provide confidence in the proposed binding mode. nih.gov This detailed structural information is invaluable for explaining observed SAR data and for designing next-generation compounds with improved properties.
Table 3: Key Aspects of Conformational and Binding Mode Analysis
| Analysis Type | Objective | Computational Method | Key Output |
| Conformational Analysis | To identify stable 3D shapes of the ligand in solution. | Molecular Mechanics, Quantum Mechanics, MD Simulations. | Dihedral angle distributions, potential energy surfaces, low-energy conformers. |
| Binding Mode Prediction | To determine the orientation and interactions of the ligand in the protein's active site. | Molecular Docking. | Docked pose, scoring function value, map of intermolecular interactions. nih.gov |
| Binding Stability | To assess the stability of the predicted binding mode over time. | Molecular Dynamics (MD) Simulations. | Root Mean Square Deviation (RMSD) of ligand, analysis of persistent interactions. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Boc-S-benzyl-DL-homocysteine and its Analogs
While this compound is commercially available, research into novel synthetic pathways is driven by the need for greater efficiency, scalability, and the generation of structurally diverse analogs. Current strategies often involve the protection and thioalkylation of homocysteine precursors. tandfonline.com A key area of future exploration is the development of more sustainable and atom-economical synthetic methods.
Emerging research focuses on creating analogs with unique properties. For instance, methods are being developed for the synthesis of fluorinated analogs, such as those containing trifluoromethionine (B1219614) (TFM), using radical trifluoromethylation techniques. researchgate.net These fluorinated derivatives can significantly increase the hydrophobicity of peptides, a desirable trait in drug design. researchgate.net Another avenue involves the synthesis of ω-iodoamino acids from precursors like L-aspartic and L-glutamic acid, which serve as versatile intermediates for thioalkylation reactions to produce a variety of unnatural homocysteine analogs. researchgate.net The synthesis of selenocysteine (B57510) derivatives, which are selenium-containing counterparts to cysteine and homocysteine, also presents a promising research direction, with routes being optimized for Boc-based peptide synthesis strategies. researchgate.net
Future synthetic explorations may include:
Catalytic Thioetherification: Developing novel catalytic systems to replace traditional stoichiometric alkylation methods for improved efficiency and reduced waste.
Enzymatic Synthesis: Harnessing enzymes for the stereoselective synthesis of homocysteine analogs, offering high selectivity under mild conditions.
Flow Chemistry: Adapting existing syntheses to continuous flow processes for safer, more scalable, and automated production of the target compound and its derivatives.
Rational Design of New Bioactive Homocysteine Analogs Leveraging this compound as a Scaffold
This compound serves as an excellent foundational structure, or scaffold, for the rational design of new bioactive molecules. chemimpex.com Its structure allows for systematic modifications to explore structure-activity relationships (SARs). By altering the side chain, replacing the sulfur atom, or incorporating the homocysteine core into larger molecules, researchers can design analogs that target specific biological pathways. collectionscanada.gc.ca
A significant application is in the development of enzyme inhibitors. Because S-adenosyl-L-homocysteine (SAH), the metabolic product of methylation reactions, is a natural inhibitor of methyltransferase enzymes, synthetic homocysteine analogs are prime candidates for developing potent and selective inhibitors. researchgate.net This is particularly relevant in epigenetics, where inhibitors of enzymes like DNA methyltransferases (DNMTs) are sought as potential cancer therapeutics. researchgate.net
Furthermore, homocysteine can be used to overcome challenges in peptide synthesis. For example, in native chemical ligation (NCL), a technique for joining peptide fragments, the requirement for an N-terminal cysteine can be circumvented by using a homocysteine residue. mdpi.com Following ligation, the homocysteine can be modified to create a methionine junction, expanding the utility of NCL. mdpi.com The homocysteine thiolactone core has also been used as a scaffold to create inhibitors of bacterial quorum sensing, presenting a novel strategy to combat bacterial virulence. mdpi.com
Future research in this area will likely involve:
Computational Modeling: Integrating molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations to predict the bioactivity of novel analogs before synthesis, thereby streamlining the design process. nih.gov
Peptidomimetics: Incorporating homocysteine analogs into peptide-like molecules (peptidomimetics) to enhance stability, bioavailability, and target specificity.
Targeted Drug Delivery: Conjugating homocysteine-based scaffolds to targeting moieties to deliver therapeutic agents to specific cells or tissues.
| Analog/Scaffold Type | Biological Target/Application | Design Strategy | Reference |
|---|---|---|---|
| N-substituted homocysteine thiolactones | Bacterial Quorum Sensing | Modification of the lactone scaffold to create bioisosteres of natural signaling molecules (AHLs). | mdpi.com |
| S-adenosyl-L-homocysteine (SAH) Analogs | DNA Methyltransferases (DNMTs) | Modification of the adenine (B156593) ring or amino acid portion of SAH to create competitive inhibitors. | researchgate.net |
| Homocysteine in Peptides | Native Chemical Ligation | Use of a homocysteine residue as a cysteine surrogate, which can be post-ligationally modified to methionine. | mdpi.com |
| Thioether-containing amino acids | Integrin Ligands | Designing homocysteine-based thioethers to replace disulfide bridges in cyclic peptides, enhancing stability. | escholarship.org |
Integration of this compound in Multistep Asymmetric Syntheses
The use of this compound and its chiral L- and D-isomers is integral to multistep asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. As a protected amino acid, it is a key component in solid-phase peptide synthesis (SPPS), particularly using the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. seplite.compeptide.com In this method, the temporary Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protection requires a much stronger acid for cleavage, allowing for sequential and controlled peptide chain elongation. peptide.com
Beyond standard peptide synthesis, research is exploring the use of homocysteine derivatives in more complex asymmetric transformations. This includes their use as precursors in the enantioconvergent synthesis of unnatural α-amino acids via nickel-catalyzed cross-coupling reactions. caltech.edu Such methods can convert a racemic starting material, like an α-haloglycine derivative, into a single enantiomer of a desired amino acid product. caltech.edu
The development of chiral synthons derived from amino acids allows for highly stereospecific preparations of complex molecules. researchgate.net For example, the asymmetric synthesis of photoreactive amino acid antagonists has been achieved through the alkylation of sultam Boc-sarcosinate, demonstrating a pathway where a protected homocysteine derivative could be similarly employed to introduce a specific side chain with high optical purity. nih.gov The challenge in these syntheses is often to achieve high enantiomeric excess, and methods like phase-transfer catalyzed alkylation and the use of chiral auxiliaries are continually being refined for this purpose. researchgate.netusm.edu
Future directions in this field include:
Organocatalysis: Developing metal-free catalytic systems for the asymmetric alkylation and modification of homocysteine-derived synthons.
C-H Activation: Exploring direct C-H activation/functionalization of the homocysteine backbone as a highly efficient route to novel analogs, avoiding the need for pre-functionalized starting materials.
Combinatorial Synthesis: Integrating Boc-homocysteine derivatives into automated, solid-phase synthesis platforms to rapidly generate libraries of complex, stereochemically defined molecules for screening. ucl.ac.uk
Q & A
Q. How do researchers resolve contradictions in reported enzymatic kinetics for this compound in transsulfuration pathway studies?
- Methodological Answer : Discrepancies often arise from incomplete deprotection or residual solvents affecting enzyme activity. Standardize protocols by: (i) Pre-treating the compound with TFA and hydrogenolysis to ensure complete deprotection. (ii) Using kinetic assays (e.g., coupled with cystathionine β-synthase) under controlled O₂ levels. (iii) Validating results with isotopic tracing (³⁵S-labeled homocysteine) .
Q. What strategies mitigate interference from homocysteine oxidation products in electrochemical biosensors?
- Methodological Answer : Homocysteine oxidizes to homocystine or mixed disulfides, confounding sensor readings. Strategies include: (i) Coating electrodes with Nafion to repel anionic interferents. (ii) Using enzyme-modified sensors (e.g., homocysteine oxidase) for selective detection. (iii) Employing differential pulse voltammetry to distinguish oxidation peaks of homocysteine (~0.6 V vs. Ag/AgCl) from glutathione or cysteine .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Boc and benzyl groups. Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) model degradation pathways. Validate predictions with accelerated stability studies (40–60°C, pH 1–10) and HPLC monitoring .
Q. What experimental designs address the conflicting roles of homocysteine in oxidative stress and redox signaling?
- Methodological Answer : Use conditional knockout models (e.g., cystathionine β-synthase-deficient cells) to isolate homocysteine effects. Measure ROS (reactive oxygen species) via fluorescent probes (DCFH-DA) and correlate with thiol-redox status (GSH/GSSG ratios). For in vivo studies, employ hyperhomocysteinemic animal models with controlled dietary methionine .
Q. How do researchers validate the role of this compound in peptide synthesis without racemization?
Q. What methodologies quantify the bioavailability of this compound in cellular uptake studies?
- Methodological Answer : Use radiolabeled (¹⁴C or ³H) derivatives and measure intracellular accumulation via scintillation counting. Compare with LC-MS/MS quantification of lysates. For transport mechanism studies, employ inhibitors (e.g., probenecid for organic anion transporters) or siRNA knockdown of specific transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
